molecular formula C18H15Br2NO4S B2496131 5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate CAS No. 914232-92-1

5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate

Cat. No.: B2496131
CAS No.: 914232-92-1
M. Wt: 501.19
InChI Key: VFJMERKTXLVMTP-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate typically involves multiple steps:

    Bromination of Quinoline: The starting material, quinoline, undergoes bromination to introduce bromine atoms at the 5 and 7 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Sulfonation: The brominated quinoline is then reacted with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step forms the sulfonate ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the bromine atoms or the quinoline ring. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The bromine atoms in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives. Substitution reactions typically result in the replacement of bromine atoms with the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atoms allow for further functionalization, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety can intercalate with DNA, disrupting its function, while the sulfonate ester can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoquinoline: Lacks the sulfonate ester group, making it less versatile in terms of functionalization.

    8-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.

    Quinoline-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonate ester, affecting its reactivity and solubility.

Uniqueness

5,7-Dibromoquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate is unique due to the combination of bromine atoms, a quinoline core, and a sulfonate ester group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 5-ethyl-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2NO4S/c1-3-11-6-7-15(24-2)16(9-11)26(22,23)25-18-14(20)10-13(19)12-5-4-8-21-17(12)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJMERKTXLVMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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